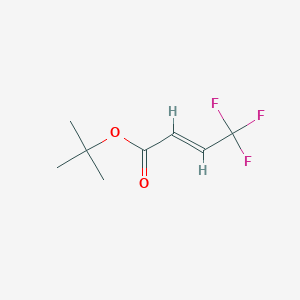

tert-Butyl 4,4,4-trifluorobut-2-enoate

Description

BenchChem offers high-quality tert-Butyl 4,4,4-trifluorobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4,4,4-trifluorobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVAEUIRPBJOA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4,4,4-Trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4,4,4-trifluorobut-2-enoate, a valuable fluorinated building block in organic synthesis and drug discovery. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the core methodologies for the synthesis of this compound, focusing on the Horner-Wadsworth-Emmons and Wittig reactions. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Methodologies

The synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate (CAS No: 78762-71-7) is most effectively achieved through olefination reactions of trifluoroacetaldehyde (B10831) with a suitable phosphorus-stabilized carbanion.[1][2] The two predominant methods, the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, offer reliable pathways to the desired α,β-unsaturated ester.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[3] It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, this involves the reaction of a phosphonoacetate reagent with trifluoroacetaldehyde. The HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer in synthetic applications.[3]

A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and can be easily removed during aqueous work-up, simplifying the purification of the final product.[3]

Reaction Scheme:

Caption: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the Horner-Wadsworth-Emmons synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate is provided below. This procedure is based on established methodologies for similar transformations.[4][5][6]

-

Preparation of the Phosphonate Ylide:

-

To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), a strong base (e.g., sodium hydride, sodium ethoxide) is added portion-wise at a controlled temperature (typically 0 °C).

-

The reaction mixture is stirred for a period to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Trifluoroacetaldehyde:

-

A solution of trifluoroacetaldehyde (or its gaseous form) is slowly introduced into the reaction mixture containing the pre-formed phosphonate ylide at a low temperature (e.g., -78 °C to 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure tert-butyl 4,4,4-trifluorobut-2-enoate.

-

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, employing a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes.[7] For the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, (tert-butoxycarbonylmethylene)triphenylphosphorane is the key reagent.[8] This stabilized ylide is commercially available or can be prepared from tert-butyl bromoacetate (B1195939) and triphenylphosphine (B44618).

A notable feature of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate product purification due to its high polarity and crystallinity. However, various techniques have been developed to facilitate its removal.

Reaction Scheme:

Caption: General scheme of the Wittig reaction for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.

Experimental Protocol (General Procedure):

The following is a general experimental protocol for the Wittig synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, based on established procedures for similar transformations.[7]

-

Reaction Setup:

-

To a solution of (tert-butoxycarbonylmethylene)triphenylphosphorane in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, a solution of trifluoroacetaldehyde in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

-

Reaction Monitoring:

-

The reaction progress is monitored by TLC or GC to determine the consumption of the starting materials.

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is then subjected to purification. A common method involves trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.

-

The filtrate, containing the desired product, is concentrated and further purified by flash column chromatography on silica gel.

-

Quantitative Data Summary

While specific yield and reaction condition data for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate are not extensively reported in readily available literature, the following table provides a general comparison of the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of α,β-unsaturated esters.

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |

| Typical Yield | Generally high (70-95%) | Variable, can be high (60-90%) |

| Stereoselectivity | Predominantly (E)-isomer | Can be (E) or (Z) depending on the ylide and conditions |

| Key Reagents | Phosphonate ester, strong base, aldehyde | Phosphonium ylide, aldehyde |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide |

| Purification | Generally straightforward | Can be challenging due to byproduct removal |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate via an olefination reaction.

Caption: A generalized workflow diagram for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.

Conclusion

The synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate can be reliably achieved using either the Horner-Wadsworth-Emmons or the Wittig reaction. The choice between these two methods will depend on factors such as the desired stereoselectivity, the availability of starting materials, and the preferred purification strategy. The HWE reaction often offers advantages in terms of byproduct removal and stereocontrol towards the (E)-isomer. This guide provides the fundamental knowledge and procedural outlines necessary for the successful synthesis of this important fluorinated building block, empowering researchers in the fields of medicinal chemistry and materials science to incorporate this valuable motif into their synthetic targets.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Triethyl phosphonoacetate - Enamine [enamine.net]

- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: tert-Butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and key characterization data for tert-butyl 4,4,4-trifluorobut-2-enoate. This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, where the trifluoromethyl group can impart unique biological and physical properties.

Core Physical and Chemical Properties

While comprehensive experimental data for tert-butyl 4,4,4-trifluorobut-2-enoate is not extensively documented in readily available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁F₃O₂ | - |

| Molecular Weight | 196.17 g/mol | [Calculated] |

| CAS Number | 78762-71-7 | [Chemical Abstract Service] |

| Boiling Point | 132-133 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.3727 | [2] |

| Density | Not available | - |

| Appearance | Colorless liquid (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) (Predicted) | - |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to tert-butyl 4,4,4-trifluorobut-2-enoate involves a two-step process: a Reformatsky reaction to create the carbon backbone and a subsequent dehydration to introduce the double bond.

Caption: Proposed two-step synthesis of tert-Butyl 4,4,4-trifluorobut-2-enoate.

Experimental Protocols

The following are proposed experimental protocols based on general procedures for the Reformatsky reaction and subsequent dehydration.

Step 1: Synthesis of tert-Butyl 4,4,4-trifluoro-3-hydroxybutanoate via Reformatsky Reaction

Objective: To synthesize the β-hydroxy ester intermediate.

Materials:

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyl bromoacetate

-

Trifluoroacetaldehyde (gas or solution in a suitable solvent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine.

-

The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Anhydrous THF is added to the flask.

-

A solution of tert-butyl bromoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc. The reaction is initiated by gentle heating.

-

Once the reaction has started (indicated by a color change and gentle reflux), the remaining tert-butyl bromoacetate solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Reformatsky reagent.

-

The reaction mixture is cooled in an ice bath.

-

Trifluoroacetaldehyde (1.0 equivalent) is then slowly bubbled through the solution or added as a solution in a cold, anhydrous solvent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate.

Step 2: Dehydration to tert-Butyl 4,4,4-trifluorobut-2-enoate

Objective: To introduce the α,β-unsaturation.

Materials:

-

tert-Butyl 4,4,4-trifluoro-3-hydroxybutanoate

-

Phosphorus pentoxide (P₂O₅) or p-toluenesulfonic acid (TsOH)

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A round-bottom flask is charged with tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 equivalent) and a suitable solvent such as anhydrous toluene.

-

A dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux and the reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If P₂O₅ is used, the mixture is carefully poured over ice. If TsOH is used, the mixture is washed with a saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford pure tert-butyl 4,4,4-trifluorobut-2-enoate.

Predicted Spectral Data

¹H NMR (Predicted)

-

δ 6.0-7.5 ppm: Two doublets of quartets (dq), 2H, (-CH=CH-CF₃). The exact shifts and coupling constants will depend on the E/Z stereochemistry.

-

δ 1.5 ppm: Singlet (s), 9H, (-C(CH₃)₃).

¹³C NMR (Predicted)

-

δ 160-165 ppm: Carbonyl carbon (-C=O).

-

δ 120-140 ppm: Olefinic carbons (-CH=CH-), one will show coupling to the fluorine atoms.

-

δ 123 ppm (quartet): Trifluoromethyl carbon (-CF₃), with a large ¹J(C-F) coupling constant.

-

δ 82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

¹⁹F NMR (Predicted)

-

A single signal, likely a triplet or a doublet of doublets depending on the coupling to the vinylic protons, is expected in the typical range for a CF₃ group adjacent to a double bond.

Infrared (IR) Spectroscopy (Predicted)

-

~1720 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester.

-

~1650 cm⁻¹: C=C stretch.

-

~1100-1300 cm⁻¹: Strong C-F stretching bands.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

This technical guide provides a foundational understanding of tert-butyl 4,4,4-trifluorobut-2-enoate for its application in research and development. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

Technical Guide: tert-Butyl (E)-4,4,4-trifluorobut-2-enoate (CAS Number: 78762-71-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (E)-4,4,4-trifluorobut-2-enoate, with CAS number 78762-71-7, is a fluorinated organic compound that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key building block in medicinal chemistry. This guide provides a comprehensive overview of its properties, structure, and potential applications.

Chemical Structure and Properties

The chemical structure of tert-butyl (E)-4,4,4-trifluorobut-2-enoate is characterized by a butenoate backbone with a trifluoromethyl group at the 4-position and a tert-butyl ester at the 1-position. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| IUPAC Name | tert-butyl (2E)-4,4,4-trifluorobut-2-enoate |

| Boiling Point | 132-133 °C |

| Physical Form | Solid |

| Purity | ≥98% |

Spectral Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would likely show a singlet for the nine protons of the tert-butyl group, and signals for the two vinylic protons, with their coupling constant indicative of the (E)-configuration. The proton adjacent to the trifluoromethyl group would likely show coupling to the fluorine atoms.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, the C=C stretching of the alkene, and the C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis and Reactivity

General Synthesis Approach

The synthesis of tert-butyl (E)-4,4,4-trifluorobut-2-enoate can be approached through several synthetic strategies common in organofluorine chemistry. A plausible method involves the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Hypothetical)

Materials:

-

Trifluoroacetaldehyde or a suitable precursor

-

A phosphonate reagent such as tert-butyl diethylphosphonoacetate

-

A strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

-

The phosphonate reagent is dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled, and a strong base is added portion-wise to generate the corresponding carbanion.

-

Trifluoroacetaldehyde is then slowly added to the reaction mixture.

-

The reaction is allowed to proceed to completion, after which it is quenched and the product is extracted.

-

Purification is typically achieved through column chromatography.

Reactivity

The reactivity of tert-butyl (E)-4,4,4-trifluorobut-2-enoate is primarily dictated by the electron-withdrawing nature of the trifluoromethyl group and the ester functionality, which activate the double bond for nucleophilic attack.

Applications in Drug Development

tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is a key intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While specific therapeutic agents synthesized directly from this intermediate are not widely disclosed in public literature, its structural motif is found in compounds investigated for various therapeutic areas. The general workflow for its use in drug discovery is outlined below.

Safety Information

As a laboratory chemical, tert-butyl (E)-4,4,4-trifluorobut-2-enoate should be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard | Description |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the field of drug discovery. Its unique structural features, conferred by the trifluoromethyl and tert-butyl ester groups, make it an attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into its applications is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate, a valuable intermediate in medicinal chemistry and drug development. This document details its chemical properties, a detailed synthesis protocol, safety information, and its role as a versatile building block in the creation of biologically active molecules.

Chemical Identity and Properties

The IUPAC name for this compound is tert-butyl (2E)-4,4,4-trifluorobut-2-enoate . The "(2E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the thermodynamically more stable isomer and the expected product from common synthetic routes.

This compound belongs to the class of α,β-unsaturated esters and is notable for the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and the biological properties of its derivatives.

Table 1: Physicochemical Properties of tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate

| Property | Value | Source |

| Molecular Formula | C₈H₁₁F₃O₂ | MedChemExpress[1] |

| Molecular Weight | 196.17 g/mol | MedChemExpress[1] |

| CAS Number | 78762-71-7 | MedChemExpress[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge |

| Boiling Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | General knowledge |

Synthesis via Horner-Wadsworth-Emmons Reaction

The synthesis of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.[2][3][4] The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is advantageous for this synthesis.[3][4]

The general workflow for this synthesis is the reaction of a tert-butoxycarbonylmethylphosphonate with trifluoroacetaldehyde (B10831).

Detailed Experimental Protocol

This protocol is a representative procedure for the Horner-Wadsworth-Emmons reaction adapted for the synthesis of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate.

Materials:

-

Triethyl phosphonoacetate or a similar phosphonate ester

-

tert-Butanol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Trifluoroacetaldehyde (gas or solution in a suitable solvent)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the tert-butoxycarbonylmethylphosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Trifluoroacetaldehyde:

-

Cool the solution of the phosphonate ylide back to 0 °C.

-

Slowly bubble trifluoroacetaldehyde gas (1.0-1.2 equivalents) through the reaction mixture, or add a solution of trifluoroacetaldehyde in a suitable solvent via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phosphonate.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure tert-butyl (2E)-4,4,4-trifluorobut-2-enoate.

-

Safety Information

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local regulations. |

Source: MedChemExpress Safety Data Sheet

Role in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate.

tert-Butyl (2E)-4,4,4-trifluorobut-2-enoate serves as a valuable building block for introducing the trifluoromethylated butenoate moiety into more complex molecules. Its utility stems from two key reactive sites:

-

Michael Acceptor: The α,β-unsaturated ester system makes this molecule an excellent Michael acceptor. It can react with nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines, in a conjugate addition reaction. This reactivity is crucial for the design of covalent inhibitors that can form a stable bond with their biological targets.

-

Ester Functionality: The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation.

Potential Biological Significance and Signaling Pathways

While specific studies detailing the direct interaction of tert-butyl (2E)-4,4,4-trifluorobut-2-enoate with biological signaling pathways are not yet prevalent in the literature, its chemical nature as a trifluoromethylated Michael acceptor suggests its potential as a precursor for inhibitors of enzymes with a nucleophilic residue in their active site.

Trifluoromethyl ketones , which share the electrophilic character of the trifluoromethyl group adjacent to a carbonyl, are known inhibitors of serine and cysteine proteases.[1] By analogy, trifluoromethylated enoates could be explored as inhibitors for similar enzyme classes.

Furthermore, α,β-unsaturated carbonyl compounds, acting as Michael acceptors, have been shown to modulate various signaling pathways, including the Keap1-Nrf2-ARE pathway (involved in oxidative stress response) and the NF-κB pathway (a key regulator of inflammation).[5] The covalent modification of cysteine residues in proteins like Keap1 or components of the IKK complex by Michael acceptors can trigger these pathways.

The presence of the tert-butyl group in drug molecules, while sometimes associated with increased lipophilicity, can also serve to enhance potency or act as a steric shield to improve metabolic stability. The interplay between the reactive trifluoromethylated enoate and the bulky tert-butyl ester makes this compound a unique starting point for generating novel therapeutic agents. For instance, compounds with di-tert-butylphenol motifs have been investigated for their ability to modulate anti-apoptotic proteins like Bcl-2 and Survivin in cancer cells, suggesting that the tert-butyl group can play a significant role in the biological activity of small molecules.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 4,4,4-trifluorobut-2-enoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and a representative synthetic approach for tert-butyl 4,4,4-trifluorobut-2-enoate, a fluorinated organic compound of interest in drug discovery and materials science.

Core Chemical Data

The fundamental molecular properties of tert-butyl 4,4,4-trifluorobut-2-enoate are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Citation |

| Molecular Formula | C₈H₁₁F₃O₂ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| CAS Number | 78762-71-7 | [1] |

Representative Experimental Protocols

General Synthesis of Trifluoromethylated Alkenes

A common strategy for the synthesis of trifluoromethylated alkenes involves the oxidation of a corresponding propargylic alcohol, followed by further functional group manipulation.

Step 1: Oxidation of a Propargylic Alcohol Precursor

This step aims to create a reactive intermediate.

-

A solution of the starting propargylic alcohol is prepared in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂).

-

An oxidizing agent, for instance, manganese dioxide (MnO₂), is added to the solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

The reaction progress is monitored using an appropriate analytical technique, such as ¹⁹F NMR spectroscopy, to determine the conversion of the starting material.

-

Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Further Elaboration to the Final Product

The intermediate from Step 1 would then undergo subsequent reactions, such as a Wittig-type reaction or a cross-coupling reaction, to introduce the tert-butyl ester functionality and establish the double bond at the desired position.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group.

-

¹³C NMR: The carbon signals for the tert-butyl group would also be readily identifiable.

-

¹⁹F NMR: This technique is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile organic compounds.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent. For complex matrices, a sample preparation step such as liquid-liquid extraction or solid-phase extraction may be necessary.

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries.

Diagrams

Below are diagrams illustrating a generalized experimental workflow and a conceptual signaling pathway where a fluorinated molecule could be involved.

References

An In-depth Technical Guide to tert-Butyl 4,4,4-trifluorobut-2-enoate for Researchers and Drug Development Professionals

Introduction

tert-Butyl 4,4,4-trifluorobut-2-enoate, with CAS Number 78762-71-7, is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a trifluoromethyl group conjugated to an α,β-unsaturated ester, makes it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group can impart desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and potential applications of tert-butyl 4,4,4-trifluorobut-2-enoate, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

tert-Butyl 4,4,4-trifluorobut-2-enoate is available from several commercial chemical suppliers. The material is typically supplied as the thermodynamically more stable (E)-isomer. Researchers should consult individual supplier documentation for the most up-to-date specifications.

Table 1: Commercial Suppliers and Representative Specifications

| Supplier | Product Number (Example) | Purity Specification | Physical Form | Storage Conditions |

| Sigma-Aldrich (distributor for Synthonix) | SY3H6E40FBE8 | ≥95% | Solid | Refrigerator |

| MedChemExpress | HY-42363 | Not specified | Not specified | Inert atmosphere, room temperature |

| Fluorochem | F824527 | ≥98% | Not specified | Not specified |

Physicochemical Properties

The physicochemical properties of tert-butyl 4,4,4-trifluorobut-2-enoate are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of tert-Butyl (E)-4,4,4-trifluorobut-2-enoate

| Property | Value | Source |

| IUPAC Name | tert-butyl (E)-4,4,4-trifluorobut-2-enoate | Sigma-Aldrich |

| CAS Number | 78762-71-7 | Multiple |

| Molecular Formula | C₈H₁₁F₃O₂ | MedChemExpress |

| Molecular Weight | 196.17 g/mol | MedChemExpress |

| Appearance | Solid | Sigma-Aldrich |

| Stereochemistry | Predominantly (E)-isomer | Implied by IUPAC name from suppliers |

| LogP (predicted) | 2.717 | Fluorochem |

Synthesis of tert-Butyl 4,4,4-trifluorobut-2-enoate

The synthesis of α,β-unsaturated esters like tert-butyl 4,4,4-trifluorobut-2-enoate is commonly achieved through olefination reactions of an aldehyde with a phosphorus-stabilized carbanion. The two most prevalent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods are known to predominantly yield the (E)-alkene, which is the desired isomer for this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde in the presence of a base. For the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate, this would involve the reaction of trifluoroacetaldehyde (B10831) with a phosphonate reagent such as tert-butyl (diethoxyphosphoryl)acetate. The HWE reaction is often preferred for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the water-soluble phosphate (B84403) byproduct.

Detailed Experimental Protocol (Hypothetical, based on standard HWE procedures):

Materials:

-

tert-Butyl (diethoxyphosphoryl)acetate

-

Trifluoroacetaldehyde (can be generated in situ or used as a gas)

-

Sodium hydride (NaH) or other suitable base (e.g., lithium hexamethyldisilazide, LiHMDS)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

A solution of tert-butyl (diethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate anion.

-

The reaction mixture is cooled to -78 °C.

-

Trifluoroacetaldehyde (1.2 eq), either as a gas bubbled through the solution or as a freshly prepared solution in THF, is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Wittig Reaction

The Wittig reaction provides an alternative route, employing a phosphorus ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane, which is commercially available. This ylide is considered "stabilized" due to the adjacent ester group, which generally leads to a high selectivity for the (E)-alkene product.

Detailed Experimental Protocol (Hypothetical, based on standard Wittig procedures):

Materials:

-

(tert-Butoxycarbonylmethylene)triphenylphosphorane

-

Trifluoroacetaldehyde

-

Anhydrous dichloromethane (B109758) (DCM) or THF

-

Solvents for purification (e.g., hexanes, diethyl ether)

Procedure:

-

(tert-Butoxycarbonylmethylene)triphenylphosphorane (1.1 eq) is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

Trifluoroacetaldehyde (1.0 eq) is slowly added to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue, containing the product and triphenylphosphine (B44618) oxide byproduct, is triturated with a mixture of hexanes and diethyl ether to precipitate the majority of the triphenylphosphine oxide.

-

The solid is removed by filtration, and the filtrate is concentrated.

-

The remaining crude product is purified by flash column chromatography on silica gel to yield pure tert-butyl (E)-4,4,4-trifluorobut-2-enoate.

Diagram of the Wittig Reaction Logical Relationship:

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design, valued for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. tert-Butyl 4,4,4-trifluorobut-2-enoate serves as a versatile building block for introducing the trifluoromethylated butenoate moiety into more complex molecules.

Michael Addition Reactions

The electron-withdrawing trifluoromethyl group strongly activates the α,β-unsaturated system of tert-butyl 4,4,4-trifluorobut-2-enoate, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is highly valuable for building molecular complexity in a controlled manner.

Detailed Experimental Protocol (Hypothetical, for a Michael addition with an amine):

Materials:

-

tert-Butyl (E)-4,4,4-trifluorobut-2-enoate

-

Primary or secondary amine (e.g., benzylamine)

-

Aprotic solvent (e.g., THF, acetonitrile)

-

Optional: Lewis acid or base catalyst

Procedure:

-

To a solution of tert-butyl (E)-4,4,4-trifluorobut-2-enoate (1.0 eq) in THF is added the amine (1.1 eq) at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated, and the reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the corresponding β-amino ester.

Diagram of the Michael Addition Signaling Pathway:

Safety and Handling

tert-Butyl 4,4,4-trifluorobut-2-enoate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4,4,4-trifluorobut-2-enoate is a valuable and versatile building block for the synthesis of trifluoromethyl-containing compounds. Its commercial availability and reactivity, particularly as a Michael acceptor, make it a useful tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established in principle, primarily relying on the Horner-Wadsworth-Emmons and Wittig reactions to ensure the desired (E)-stereochemistry. The incorporation of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a compound of continued interest in the development of new therapeutics.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Trifluoromethylated Michael Acceptors

The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to Michael acceptors, the potent electron-withdrawing nature of the CF₃ group dramatically enhances their electrophilicity, making them highly reactive partners in Michael addition reactions.[3] This heightened reactivity is pivotal for the synthesis of complex fluorinated molecules and for the design of covalent inhibitors in drug discovery, which can form stable bonds with biological targets.[1][4]

This guide provides a technical overview of the core principles governing the reactivity of trifluoromethylated Michael acceptors, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for professionals in the field.

Core Principles of Reactivity

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6] The reactivity of the acceptor is dictated by the electrophilicity of the β-carbon. The trifluoromethyl group, being a strong σ-electron-withdrawing group, significantly depletes electron density from the entire alkene system.[3] This electronic effect polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This activation is often so pronounced that reactions can proceed under mild, catalyst-free conditions.[3]

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct.

Quantitative Reactivity Data

The enhanced reactivity of trifluoromethylated Michael acceptors has been investigated through kinetic and computational studies. The rate of the Michael addition is significantly influenced by the nature of the nucleophile, the solvent, and the specific structure of the acceptor. While a comprehensive cross-comparison is challenging due to varied reaction conditions across studies, general trends can be summarized.

A combined experimental and computational study of various Michael acceptors demonstrated that electrophilicity parameters can effectively predict reaction rates.[7][8] Quantum chemical calculations have also been employed to predict the reactivity of Michael acceptors by modeling transition states, showing a strong correlation between calculated reaction barriers and experimental rate constants.[9]

Table 1: Summary of Kinetic and Reactivity Observations

| Michael Acceptor Type | Nucleophile | Catalyst/Conditions | Observation | Reference(s) |

| β-Fluoroalkylated Acrylates | Amines | Catalyst- and solvent-free | High yields (up to 99%) were achieved, indicating high reactivity. | [10] |

| α-(Trifluoromethyl)styrenes | Thiols | DBN (catalytic) | Reaction proceeded smoothly under mild conditions. | [3] |

| tert-Butyl trifluoromethyl acrylate (B77674) | Thiols | Base-catalyzed | A lower energy barrier was noted, induced by the CF₃ group. | [11] |

| Aryl/Heteroaryl Acrylonitriles | Thiols | N/A | Thiol adducts undergo β-elimination at widely varying rates, indicating tunable reversibility. | [12] |

Spectroscopic Characterization

The successful synthesis of trifluoromethylated compounds is typically confirmed using a suite of spectroscopic techniques, including NMR (¹⁹F, ¹³C, ¹H) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹⁹F NMR is particularly diagnostic for confirming the presence and electronic environment of the trifluoromethyl group.[13] The chemical shift of the CF₃ group is sensitive to the surrounding molecular structure. In ¹³C NMR, the carbon atoms of and adjacent to the CF₃ group exhibit characteristic quartets due to C-F coupling.[14]

Table 2: Typical NMR Spectroscopic Data for Trifluoromethyl Groups

| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) | Reference(s) |

| ¹⁹F | Singlet or Quartet | -60 to -80 | N/A | [14][15] |

| ¹³C | Quartet (CF₃) | ~125 | JC-F ≈ 288 Hz | [14] |

| ¹³C | Quartet (C-CF₃) | ~78 | JC-F ≈ 27 Hz | [14] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within the molecule.[16] The strong C-F bonds in the trifluoromethyl group give rise to characteristic, intense absorption bands.[17][18]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C-F (in CF₃) | Stretch | 1100 - 1400 | Strong | [18] |

| C=O (Ketone/Ester) | Stretch | 1680 - 1750 | Strong | |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

Experimental Protocols & Workflow

The synthesis and analysis of trifluoromethylated Michael adducts follow a standard workflow in synthetic organic chemistry. This involves the reaction setup, workup and purification, and finally, characterization of the product.

Representative Protocol: Aza-Michael Addition to a β-Trifluoromethylated Acrylate

This protocol is a generalized representation based on methodologies for catalyst- and solvent-free aza-Michael additions.[10]

1. Materials:

-

β-Trifluoromethylated acrylate (1.0 eq)

-

Amine nucleophile (1.1 eq)

-

Round-bottom flask with stir bar

2. Procedure:

-

To a clean, dry round-bottom flask, add the β-trifluoromethylated acrylate.

-

Add the amine nucleophile to the flask. If the reactants are solids, they may be gently heated to melt or a minimal amount of a suitable solvent may be added.

-

Stir the reaction mixture at room temperature (or a specified temperature) vigorously.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the crude product can often be used directly or purified.

3. Purification:

-

If necessary, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Purify the product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final trifluoromethylated β-amino acid derivative.

4. Characterization:

-

Obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of the adduct.

-

Use IR spectroscopy to identify key functional groups.

-

Determine the exact mass using High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development

The unique reactivity profile of trifluoromethylated Michael acceptors makes them valuable tools in drug discovery. They are often employed as covalent warheads that can form stable, irreversible bonds with nucleophilic residues, such as cysteine, on target proteins.[12] This can lead to enhanced potency and prolonged duration of action.[12]

Furthermore, the incorporation of a CF₃ group can improve a drug candidate's pharmacokinetic properties, including metabolic stability and membrane permeability.[1][2] Trifluoromethylcinnamanilides, for example, have been investigated as potential agents for treating resistant bacterial infections.[19]

Modulation of Signaling Pathways

Michael acceptors can act as electrophilic probes to interact with key cellular signaling pathways.[6] One such pathway is the Keap1-Nrf2-ARE pathway, which is a critical regulator of cellular responses to oxidative stress. Electrophiles can react with cysteine sensors in Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.

Conclusion

Trifluoromethylated Michael acceptors represent a highly valuable class of reagents and structural motifs for chemists and drug developers. The powerful electron-withdrawing effect of the CF₃ group confers enhanced electrophilicity, enabling a wide range of synthetic transformations under mild conditions and providing a rational basis for the design of potent, targeted covalent inhibitors. A thorough understanding of their reactivity, supported by robust analytical characterization, is essential for leveraging their full potential in the synthesis of novel fine chemicals and the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael Addition [organic-chemistry.org]

- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. | Semantic Scholar [semanticscholar.org]

- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bulky Guardian: A Technical Guide to the Role of the Tert-Butyl Group in Reaction Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, controlling the three-dimensional arrangement of atoms is paramount. The pursuit of stereoselectivity—the preferential formation of one stereoisomer over another—is a central theme in the synthesis of complex molecules, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety. Among the many tools available to the modern chemist, the strategic placement of a simple yet powerful alkyl substituent, the tert-butyl group, offers a robust method for directing stereochemical outcomes. Its significant steric presence allows it to act as a "bulky guardian," influencing transition state geometries and dictating the facial selectivity of reactions.

This technical guide explores the multifaceted role of the tert-butyl group in controlling stereoselectivity across several key reaction classes. We will delve into the underlying principles, present quantitative data from pivotal studies, provide detailed experimental protocols for representative reactions, and visualize the mechanistic logic that governs its influence.

Core Principles: Steric Hindrance and Conformational Locking

The stereodirecting power of the tert-butyl group stems primarily from its immense size and rigid, tetrahedral structure. This steric bulk manifests in two fundamental ways:

-

Direct Steric Hindrance: The group physically obstructs one face of a molecule, forcing an incoming reagent to approach from the less hindered side. This is a common strategy in substrate-controlled diastereoselection.[1][2]

-

Conformational Locking: In cyclic systems, particularly cyclohexanes, the large energetic penalty for placing a tert-butyl group in an axial position (due to severe 1,3-diaxial interactions) effectively "locks" the ring in a single chair conformation. This conformational rigidity removes ambiguity in the spatial arrangement of other substituents, leading to highly predictable reaction outcomes. The energetic preference for the equatorial position, quantified by its large A-value of approximately 4.9-5.0 kcal/mol, is a cornerstone of its utility.[3][4]

While steric effects are dominant, electronic contributions such as hyperconjugation and weak inductive effects can also play a subtle role in stabilizing transition states.[1][5]

Below is a conceptual diagram illustrating how the properties of the tert-butyl group translate into stereochemical control.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Diels Alder: endo and exo [employees.csbsju.edu]

- 4. researchgate.net [researchgate.net]

- 5. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis Using tert-Butyl 4,4,4-Trifluorobut-2-enoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4,4,4-trifluorobut-2-enoate as a versatile building block in asymmetric synthesis. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethylated chiral synthons highly valuable in medicinal chemistry.[1] tert-Butyl 4,4,4-trifluorobut-2-enoate is an attractive Michael acceptor for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of chiral molecules.

Overview of Applications

tert-Butyl 4,4,4-trifluorobut-2-enoate is a valuable substrate in various organocatalytic asymmetric reactions, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the enoate system for nucleophilic attack. Key applications include:

-

Asymmetric Michael Additions: This is the most prominent application, allowing for the enantioselective formation of C-C, C-S, and C-N bonds.

-

Sulfa-Michael Addition: The conjugate addition of thiols to generate chiral β-thio-α-(trifluoromethyl) compounds.

-

Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles to produce chiral β-amino acid derivatives.

-

Michael Addition of Carbon Nucleophiles: The addition of soft carbon nucleophiles like malonates to create chiral centers.

-

-

Asymmetric Cycloaddition Reactions: Although less common, this substrate can participate in cycloadditions to form complex chiral cyclic systems.

Bifunctional organocatalysts, particularly those based on a thiourea (B124793) or squaramide scaffold combined with a tertiary amine (e.g., cinchona alkaloids), have proven to be highly effective in promoting these transformations with excellent stereocontrol.[1][2][3][4] These catalysts operate through a dual activation mechanism, where the amine moiety acts as a Brønsted base to deprotonate the nucleophile, and the thiourea or squaramide moiety activates the enoate electrophile through hydrogen bonding.

Data Presentation: Summary of Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric reactions involving trifluorocrotonates, providing a comparative overview of catalyst performance, reaction conditions, and outcomes.

Table 1: Asymmetric Sulfa-Michael Addition of Thiols to 4,4,4-Trifluorocrotonates

| Entry | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-methoxythiophenol | 1 (1) | Toluene (B28343) | 24 | 95 | 96 | [5] |

| 2 | 2-naphthalenethiol | 1 (1) | Toluene | 24 | 92 | 95 | [5] |

| 3 | Thiophenol | 1 (1) | Toluene | 24 | 94 | 93 | [5] |

| 4 | 4-chlorothiophenol | 1 (1) | Toluene | 24 | 96 | 94 | [5] |

Catalyst 1 : A bifunctional cinchona alkaloid-derived thiourea catalyst.

Table 2: Asymmetric Michael Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones

| Entry | Malonate Nucleophile | Catalyst (mol%) | Solvent | Pressure (kbar) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | 2 (5) | Toluene | 10 | 72 | 92 | 91 | [6] |

| 2 | Dimethyl malonate | 2 (5) | Toluene | 10 | 72 | 88 | 89 | [6] |

| 3 | Di-tert-butyl malonate | 2 (5) | Toluene | 10 | 96 | 75 | 90 | [6] |

Catalyst 2 : A bifunctional tertiary amine-thiourea catalyst. The substrate is a β-aryl-β-trifluoromethyl enone.

Experimental Protocols

General Procedure for Asymmetric Sulfa-Michael Addition

This protocol is adapted from the highly enantioselective addition of thiols to 4,4,4-trifluorocrotonates.[5]

Materials:

-

tert-Butyl 4,4,4-trifluorobut-2-enoate

-

Aromatic or aliphatic thiol

-

Bifunctional thiourea catalyst (e.g., cinchona alkaloid-derived)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction vial under an inert atmosphere, add the bifunctional thiourea catalyst (1 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add the thiol nucleophile (1.2 equivalents).

-

Stir the mixture for 5 minutes at room temperature.

-

Add tert-butyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-thio-α-(trifluoromethyl) compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition of Malonates

This protocol is adapted from the enantioselective addition of malonates to related β-trifluoromethyl enones, which requires high pressure.[6]

Materials:

-

tert-Butyl 4,4,4-trifluorobut-2-enoate

-

Dialkyl malonate (e.g., diethyl malonate, di-tert-butyl malonate)

-

Bifunctional tertiary amine-thiourea catalyst

-

Anhydrous toluene

-

High-pressure reactor

Procedure:

-

In a high-pressure reaction vessel, combine the bifunctional tertiary amine-thiourea catalyst (5 mol%), the dialkyl malonate (1.5 equivalents), and tert-butyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent).

-

Add anhydrous toluene to the desired concentration.

-

Seal the reactor and pressurize to 8-10 kbar.

-

Stir the reaction mixture at room temperature for 72-96 hours.

-

Carefully depressurize the reactor.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Sulfa-Michael Addition

Caption: Workflow for the organocatalytic asymmetric sulfa-Michael addition.

Proposed Catalytic Cycle for Bifunctional Thiourea Catalysis

Caption: Proposed dual activation mechanism in bifunctional thiourea catalysis.

Logical Relationship for Substrate and Catalyst Selection

References

- 1. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Michael Addition with tert-Butyl 4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. tert-Butyl 4,4,4-trifluorobut-2-enoate is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which imparts unique properties to the resulting adducts.

These application notes provide detailed protocols for the Michael addition of various nucleophiles, including sulfur, carbon, and nitrogen nucleophiles, to tert-Butyl 4,4,4-trifluorobut-2-enoate. The protocols are based on established literature precedents for this substrate and closely related analogs.

General Reaction Scheme

The general scheme for the Michael addition to tert-Butyl 4,4,4-trifluorobut-2-enoate involves the 1,4-addition of a nucleophile to the electron-deficient double bond, typically facilitated by a catalyst.

Caption: General Michael Addition Reaction.

I. Sulfa-Michael Addition of Thiols

The sulfa-Michael addition of thiols to tert-Butyl 4,4,4-trifluorobut-2-enoate is a highly efficient reaction that can be catalyzed by bifunctional organocatalysts to afford chiral trifluoromethylated thioethers with high enantioselectivity.

Data Presentation: Asymmetric Sulfa-Michael Addition

| Entry | Thiol Nucleophile (Nu-H) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-methoxybenzenethiol | 1 | Toluene (B28343) | 25 | 2 | 98 | 95 |

| 2 | Benzenethiol | 1 | Toluene | 25 | 2 | 96 | 94 |

| 3 | 4-methylbenzenethiol | 1 | Toluene | 25 | 2 | 97 | 94 |

| 4 | 4-chlorobenzenethiol | 1 | Toluene | 25 | 2 | 95 | 93 |

| 5 | 2-naphthalenethiol | 1 | Toluene | 25 | 12 | 94 | 96 |

| 6 | Thiophen-2-ylmethanethiol | 1 | Toluene | 25 | 24 | 92 | 90 |

Experimental Protocol: Organocatalytic Asymmetric Sulfa-Michael Addition

This protocol is adapted from the highly efficient procedure described by Wang and coworkers for the addition of thiols to 4,4,4-trifluorocrotonates.

Materials:

-

tert-Butyl 4,4,4-trifluorobut-2-enoate

-

Thiol nucleophile

-

Bifunctional squaramide catalyst (e.g., a quinine-derived squaramide)

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the bifunctional squaramide catalyst (1 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add the thiol nucleophile (1.2 equivalents) to the solution.

-

Cool the mixture to the specified temperature (e.g., 25 °C).

-

Add tert-Butyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Visualization: Catalytic Cycle

The bifunctional squaramide catalyst activates both the thiol and the enoate through hydrogen bonding, facilitating the nucleophilic attack in a stereocontrolled manner.

Caption: Catalytic Cycle for Sulfa-Michael Addition.

II. Michael Addition of Carbon Nucleophiles

The addition of carbon nucleophiles, such as malonates and nitroalkanes, to tert-Butyl 4,4,4-trifluorobut-2-enoate provides access to a variety of functionalized products with new carbon-carbon bonds. These reactions can be challenging due to the steric hindrance and electronic properties of the trifluoromethyl group, sometimes requiring specific catalysts or reaction conditions like high pressure.

Data Presentation: Michael Addition of Carbon Nucleophiles

| Entry | Carbon Nucleophile | Catalyst/Base | Solvent | Conditions | Yield (%) | dr/ee |

| 1 | Diethyl malonate | Bifunctional thiourea | Toluene | 9-10 kbar, 20 h | >95 | up to 95% ee |

| 2 | Nitromethane | Iridium Complex | Dichloromethane | rt, 24 h | up to 98 | up to 99% ee |

| 3 | Acetylacetone | NaH | Diethyl ether | 0 °C, 0.5 h | 69 | N/A |

Note: Data for entries 1 and 2 are based on reactions with closely related trifluoromethylated acceptors and may require optimization for tert-butyl 4,4,4-trifluorobut-2-enoate.

Experimental Protocol: Base-Catalyzed Michael Addition of Malonates

This protocol is a general procedure that may require optimization, potentially including the use of high pressure for improved yields with sterically hindered substrates.

Materials:

-

tert-Butyl 4,4,4-trifluorobut-2-enoate

-

Malonate derivative (e.g., diethyl malonate)

-

Base (e.g., Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., THF, Toluene)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the malonate derivative (1.5 equivalents) and anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to generate the enolate.

-

Add tert-Butyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

III. Aza-Michael Addition of Nitrogen Nucleophiles

The aza-Michael addition of amines and other nitrogen nucleophiles to tert-Butyl 4,4,4-trifluorobut-2-enoate yields valuable β-amino acid derivatives, which are important precursors for pharmaceuticals. These reactions can often be performed under mild conditions, sometimes even without a catalyst.

Data Presentation: Aza-Michael Addition

| Entry | Nitrogen Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | LiBF₄ (10 mol%) | Neat | 60 | 3 | 92 |

| 2 | p-Methoxyaniline | LiBF₄ (10 mol%) | Neat | 60 | 2.5 | 95 |

| 3 | Pyrrolidine | None | Neat | rt | 0.5 | 98 |

| 4 | Morpholine | None | Neat | rt | 1 | 95 |

Note: Data is based on reactions with similar α,β-unsaturated esters and may require optimization.

Experimental Protocol: Catalyst-Free Aza-Michael Addition of Amines

This protocol is a general and environmentally friendly procedure for the addition of aliphatic amines.

Materials:

-

tert-Butyl 4,4,4-trifluorobut-2-enoate

-

Aliphatic amine (e.g., pyrrolidine, morpholine)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction vial, add tert-Butyl 4,4,4-trifluorobut-2-enoate (1.0 equivalent).

-

Add the aliphatic amine (1.1 equivalents) dropwise to the enoate at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction is often exothermic and proceeds rapidly.

-

Once the reaction is complete, remove any excess amine under reduced pressure.

-

The product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.

Experimental Workflow Visualization

Caption: General Experimental Workflow.

Application Notes and Protocols: tert-Butyl 4,4,4-trifluorobut-2-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction